3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE is a complex organic compound that features both quinoxaline and benzothiazole moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Moiety: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Formation of the Benzothiazole Moiety: This can be synthesized by cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the quinoxaline and benzothiazole moieties using appropriate reagents and conditions, such as a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE
- N-(3-CHLORO-2-QUINOXALINYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE
Uniqueness
N-(3-CHLORO-2-QUINOXALINYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINE is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H11ClN4OS |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H11ClN4OS/c1-22-9-6-7-12-13(8-9)23-16(20-12)21-15-14(17)18-10-4-2-3-5-11(10)19-15/h2-8H,1H3,(H,19,20,21) |
InChI Key |
DRPKNAZHEMVWKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.